3-(2-Boc-aminoethyl)pyridine
Description
Properties
CAS No. |
215305-99-0 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
tert-butyl N-(2-pyridin-3-ylethyl)carbamate |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-6-10-5-4-7-13-9-10/h4-5,7,9H,6,8H2,1-3H3,(H,14,15) |
InChI Key |
USVPFSNESMWFKV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C(CC1=CN=CC=C1)N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CN=CC=C1 |
sequence |
X |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
One significant application of 3-(2-Boc-aminoethyl)pyridine is in the development of antiviral agents. Research indicates that derivatives of pyridine compounds exhibit anti-HIV properties. Specifically, pyridine-fused macrocyclic compounds have been synthesized to selectively down-modulate the human CD4 protein, which is crucial for HIV entry into cells. These compounds show promise as potential therapeutic agents against HIV and related diseases, demonstrating a wide range of potencies that surpass traditional compounds like CADA .
Cancer Therapeutics
The compound's structure allows for modifications that enhance its interaction with biological targets. For instance, derivatives have been explored for their ability to target sortilin, a protein implicated in various cancers and neurodegenerative diseases. The structural modifications involving this compound can lead to improved binding affinities and selectivities, making it a valuable scaffold in drug design .
Bioconjugation and Chemical Biology
Targeted Drug Delivery
this compound serves as a versatile linker in bioconjugation strategies. Its Boc-protected amino group can be utilized for attaching various biomolecules, including peptides and nucleic acids, facilitating targeted delivery systems. This application is particularly relevant in the development of antibody-drug conjugates (ADCs) where precise targeting is essential for therapeutic efficacy .
Fluorescent Probes
The compound has also been investigated as a component in fluorescent probes used for biological imaging. The incorporation of this compound into macrocyclic structures enhances the stability and specificity of these probes, allowing for better visualization of cellular processes in real-time .
Materials Science
Polymer Chemistry
In materials science, this compound has been utilized to modify polymer backbones, enhancing their properties for various applications such as drug delivery systems and biosensors. Its ability to form stable complexes with metal ions makes it suitable for creating functionalized materials with tailored properties .
Data Table: Applications Overview
| Application Area | Specific Use Case | Reference |
|---|---|---|
| Medicinal Chemistry | Anti-HIV agents | |
| Cancer therapeutics | ||
| Bioconjugation | Targeted drug delivery | |
| Fluorescent probes | ||
| Materials Science | Polymer modification |
Case Studies
- Anti-HIV Research : A study demonstrated that pyridine-fused macrocycles derived from this compound exhibited enhanced anti-HIV activity compared to traditional compounds. The structure-activity relationship (SAR) indicated that specific modifications could significantly improve potency against HIV entry inhibitors .
- Bioconjugation Techniques : Researchers successfully employed this compound as a linker in the synthesis of ADCs, achieving targeted delivery to cancer cells while minimizing off-target effects. This approach highlighted the compound's utility in developing more effective cancer therapies .
- Fluorescent Probes Development : A recent advancement involved using this compound in the formulation of fluorescent probes that allow real-time monitoring of cellular activities, providing insights into biological processes at the molecular level .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pyridine Core
3-(Piperidin-4-ylmethoxy)pyridine Derivatives
- Activity: Compounds with a piperidin-4-ylmethoxy substituent (e.g., Compound 2, IC50 = 62 nM) exhibit ~250-fold higher LSD1 inhibition compared to simpler analogs like Compound 1 (IC50 = 15.7 µM). The piperidine moiety enhances binding through hydrophobic interactions with LSD1 residues (e.g., Phe538, Val333) and improves selectivity over monoamine oxidases (MAOs) by >1,500-fold .
- Selectivity : Compound 17 (Ki = 0.12 µM) shows >640-fold selectivity for LSD1 over MAO-B, attributed to para-substituents (-Me, -CF3) on the phenyl R6 group, which optimize steric and electronic complementarity within the enzyme's substrate-binding pocket .
Boc-Protected vs. Deprotected Amines
- 3-(2-Aminoethyl)pyridine (unprotected): Exhibits higher reactivity but lower stability due to the free amine. Used as an intermediate in synthesis but prone to oxidation and non-specific binding .
- 3-(2-Boc-aminoethyl)pyridine: The Boc group improves pharmacokinetic properties (e.g., membrane permeability) and allows controlled deprotection in vivo, enabling targeted delivery .
Heterocyclic Variations
Azetidine and Pyrrolidine Derivatives
- 3-(Boc-Aminomethyl)azetidine (CAS 91188-15-7): Features a smaller 4-membered azetidine ring, reducing steric bulk but limiting interactions with deep enzyme pockets. Lower LSD1 inhibition (Ki > 1 µM) compared to pyridine-based analogs .
- 3-Boc-aminomethylpyrrolidine: The 5-membered pyrrolidine ring offers conformational flexibility, but its saturated structure lacks the aromatic π-stacking capabilities of pyridine, resulting in weaker binding to LSD1 .
Enzymatic Inhibition and Selectivity
LSD1 Inhibition Mechanisms
- Competitive Inhibition : Pyridine derivatives like Compound 5 (Ki = 2.3 µM) bind competitively with the H3K4me2 peptide substrate, as shown by steady-state kinetics and molecular docking .
- Structural Insights: Docking studies (Schrödinger Suite) reveal that the pyridine ring aligns with LSD1's FAD cofactor, while the Boc-aminoethyl group occupies a sub-pocket lined by Asp555 and Tyr761, forming hydrogen bonds and hydrophobic contacts .
Selectivity Over MAO-A/MAO-B
Physicochemical Metrics
- LogP: ~1.55 (predicted for this compound), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
- Solubility : Improved in polar solvents (e.g., DMSO) compared to unprotected amines due to the Boc group .
Preparation Methods
Boc Protection of Aminopyridine Derivatives
A common preparative step involves Boc protection of aminopyridine precursors. According to patent CN102936220B, the Boc protection of 3-aminopyridine proceeds efficiently at room temperature using di-tert-butyl dicarbonate in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), with triethylamine as the base.
| Reagent | Molar Ratio (to aminopyridine) |
|---|---|
| Di-tert-butyl dicarbonate | 1.5 – 2 |
| EDCI | 1.5 – 3 |
| HOBt | 0.05 – 0.1 |
| Triethylamine (base) | 1.5 – 3 |
- Solvent: Methylene dichloride (CH2Cl2)
- Temperature: Room temperature
- Reaction time: 0.5 – 2 hours
- Workup: Washing, drying, filtration, concentration, and column chromatography
- Yield: 80–90%
- Purity: High, with minimal side products (single to double Boc compound ratio reported as 50:1)
3-aminopyridine (1 g, 10.6 mmol) dissolved in 10 mL CH2Cl2, reacted with EDCI (6.1 g), HOBt (0.14 g), triethylamine (3.2 g), and (BOC)2O (4.6 g) under stirring at room temperature for 1 hour gave 3-(t-butoxycarbonylamino)pyridine in 85% yield after purification.
Alkylation of Pyridine with Boc-Protected Aminoethyl Groups
Another approach involves alkylation of the pyridine ring with Boc-protected aminoethyl reagents. This method typically uses nucleophilic substitution or palladium-catalyzed coupling reactions.
For example, the reaction of 3-bromopyridine with Boc-protected aminoethyl nucleophiles under palladium catalysis (PdCl2(dppf)) in the presence of base (Cs2CO3) in DMF solvent can afford the desired 3-(2-Boc-aminoethyl)pyridine derivative in good yield (around 68–71%).
Alternatively, reductive amination strategies can be employed, where 3-pyridinecarboxaldehyde reacts with Boc-protected aminoethylamines in the presence of reducing agents such as sodium triacetoxyborohydride to yield the target compound.
Direct Synthesis from 3-Aminopyridine and Boc-Protected Reagents
A direct synthetic route involves the reaction of 3-aminopyridine with di-tert-butyl dicarbonate to form the Boc-protected amino derivative, followed by alkylation or chain extension to introduce the aminoethyl side chain.
- Solvent: Mixed organic solvents such as trimethyl carbinol, ethanol, or methylene dichloride
- Temperature: 0–75 °C depending on scale and solvent
- Reaction time: 2–24 hours
- Purification: Evaporation, recrystallization from ethyl acetate and normal hexane
| Scale | Solvent (Volume) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 100 mL flask | Trimethyl carbinol + Virahol (45 mL) | 15 | 4 | 66 | 97.32 |
| 2 L flask | Trimethyl carbinol + Virahol (600 mL) | 50 | 3 | 70 | 98.50 |
| 10 L flask | Methylene dichloride (6000 mL) | 75 | 4 | 73.5 | 98.30 |
| 50 L flask | Trimethyl carbinol + Virahol (13 L) | 65 | 3 | 78 | 99.62 |
NMR data confirm the structure and purity of the product, with characteristic proton signals for the Boc group and pyridine ring protons.
Alternative Synthetic Routes and Reductive Amination
Reductive amination is a versatile method to introduce the Boc-aminoethyl side chain onto pyridine derivatives. This involves:
- Reaction of 3-pyridinecarboxaldehyde with Boc-protected aminoethylamines
- Reduction with sodium triacetoxyborohydride or sodium borohydride
- Subsequent purification to isolate this compound
This method allows for good control over stereochemistry and functional group tolerance.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Purity (%) | Scale-up Feasibility | Notes |
|---|---|---|---|---|---|
| Boc Protection of 3-Aminopyridine | (BOC)2O, EDCI, HOBt, TEA, CH2Cl2, RT, 0.5–2 h | 80–90 | High | Yes | Mild, high selectivity and yield |
| Palladium-Catalyzed Alkylation | 3-bromopyridine, Boc-aminoethyl nucleophile, PdCl2(dppf), Cs2CO3, DMF | 68–71 | High | Moderate | Requires Pd catalyst |
| Direct Boc Protection & Chain Extension | 3-aminopyridine, (BOC)2O, organic solvents, 0–75 °C, 2–24 h | 66–78 | 97–99 | Yes | Scalable with simple workup |
| Reductive Amination | 3-pyridinecarboxaldehyde, Boc-aminoethylamine, NaBH(OAc)3 | 60–70 | High | Yes | Good stereochemical control |
Research Findings and Practical Considerations
Boc protection using di-tert-butyl dicarbonate in the presence of EDCI and HOBt is the most efficient and selective method for protecting aminopyridines at room temperature with high yields and purity.
Scale-up is feasible with mixed solvents such as trimethyl carbinol and Virahol or methylene dichloride, maintaining high purity and yields above 70%.
Palladium-catalyzed coupling and reductive amination provide alternative routes when direct alkylation is challenging or when stereochemical control is required.
Purification typically involves recrystallization from ethyl acetate and hexane or column chromatography to achieve high purity products suitable for further synthetic applications.
Q & A
Q. What are the standard synthetic routes for preparing 3-(2-Boc-aminoethyl)pyridine, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves introducing the Boc-protected aminoethyl group to the pyridine ring. A common approach is nucleophilic substitution or reductive amination. For example:
React 3-pyridylethylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) in anhydrous THF or DCM .
Monitor reaction progress via TLC or LC-MS.
To optimize efficiency:
- Use a 10-20% molar excess of Boc₂O to ensure complete protection.
- Maintain inert conditions (argon/nitrogen) to prevent moisture interference.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Q. How should researchers purify and characterize this compound to ensure high purity?
- Methodological Answer :
- Purification : After synthesis, use flash chromatography with a polar stationary phase (e.g., silica gel) and a solvent gradient (e.g., 5–30% ethyl acetate in hexane). For crystalline products, recrystallization from ethanol/water mixtures may enhance purity .
- Characterization :
- NMR : Confirm Boc-group integrity (¹H NMR: tert-butyl singlet at ~1.4 ppm; ¹³C NMR: carbonyl at ~155 ppm).
- MS : ESI-MS should show [M+H]⁺ or [M+Na]⁺ peaks matching the molecular weight (C₁₃H₂₀N₂O₂: 236.15 g/mol).
- HPLC : Use a C18 column (acetonitrile/water with 0.1% TFA) to assess purity (>95%) .
Advanced Research Questions
Q. How does the Boc group in this compound influence its stability under varying pH and temperature conditions?
- Methodological Answer :
- Acidic Conditions : The Boc group is labile in strong acids (e.g., TFA/DCM 1:1 v/v), cleaving at rates >90% within 1–2 hours. Monitor deprotection via loss of the tert-butyl signal in NMR .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C. Store at 2–8°C in airtight, light-protected containers to prevent degradation .
- Data Table :
| Condition | Stability Outcome | Reference |
|---|---|---|
| pH < 2 (TFA, 25°C) | Boc cleavage in <2 hours | |
| 80°C (neat) | 10% decomposition after 24 hours |
Q. What strategies resolve contradictory spectroscopic data (e.g., unexpected NMR shifts) during characterization?
- Methodological Answer :
- Step 1 : Confirm solvent and calibration (e.g., residual solvent peaks in DMSO-d₆ at 2.50 ppm).
- Step 2 : Compare experimental data with computational predictions (DFT for NMR chemical shifts) or literature analogs (e.g., pyridine derivatives in ).
- Step 3 : Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, the ethylene linker (-CH₂CH₂-) should show coupling in COSY .
Q. How can this compound be utilized as a building block in peptide-mimetic drug discovery?
- Methodological Answer :
- Coupling Reactions : Use EDCI/HOBt or DCC to conjugate the deprotected amine to carboxylic acid-containing pharmacophores.
- Case Study : In , pyrrolidine-pyridine hybrids showed anticancer activity via kinase inhibition. Similar logic applies:
Deprotect Boc with TFA.
Couple to a bioactive scaffold (e.g., quinazoline).
Screen for target binding (SPR) and cellular efficacy (MTT assay) .
Method Development Questions
Q. What analytical methods are optimal for quantifying trace impurities in this compound batches?
- Methodological Answer :
- HPLC-MS : Use a high-resolution Q-TOF mass spectrometer coupled with a C18 column (gradient: 5–95% acetonitrile in 15 minutes). Detect impurities at <0.1% levels.
- ICP-MS : Quantify heavy metals (e.g., Pd from catalytic reactions) with detection limits <1 ppb .
Q. How can enantiomeric purity be ensured if chirality is introduced during synthesis?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol 90:10) to separate enantiomers.
- Circular Dichroism (CD) : Compare experimental CD spectra with reference data (e.g., ’s (R)-3-aminoproline hydrochloride) .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental yields in Boc-protection reactions?
- Methodological Answer :
- Root Cause Analysis :
- Side Reactions : Boc migration to pyridine nitrogen (rare but possible). Confirm via ¹H NMR (absence of N-Boc signals at ~1.4 ppm).
- Moisture Contamination : Karl Fischer titration to detect water >0.1% in solvents.
- Mitigation : Pre-dry solvents over molecular sieves; use fresh Boc₂O .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
